
Silperisone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
盐酸西培利松,也称为 RGH-5002,是一种具有中枢作用的肌松剂的有机硅化合物。它与托培利松类似,并作为钠通道蛋白 2 型 α 通道阻滞剂。 盐酸西培利松用于研究脊髓损伤引起的复发性疼痛性肌阵挛、脑血管病引起的异常肌张力、肌强直症状、锥体束强直综合征、多发性硬化症肌痉挛和脊髓炎 .
准备方法
合成路线和反应条件
盐酸西培利松通过一系列涉及有机硅化合物的化学反应合成。合成路线通常包括氟苯衍生物与含硅试剂的反应,然后进行进一步修饰以引入必要的官能团。 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应 .
工业生产方法
盐酸西培利松的工业生产涉及将实验室合成方法扩大规模以生产更大的数量。 这通常包括优化反应条件以确保高产率和纯度,以及实施结晶和色谱等纯化技术以分离最终产物 .
化学反应分析
反应类型
盐酸西培利松经历各种类型的化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团.
常见的试剂和条件
这些反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件通常涉及控制温度和使用溶剂来促进反应 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化反应可能会生成羟基化衍生物,而还原反应可能会生成脱氧化合物 .
科学研究应用
盐酸西培利松具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究有机硅化合物的行为及其与各种试剂的相互作用。
生物学: 研究其对细胞过程的影响,特别是在与钠和钙通道阻断相关的方面。
医学: 探索其在治疗肌肉痉挛、痉挛和肌阵挛等疾病中的潜在治疗应用。
作用机制
盐酸西培利松的作用机制涉及阻断电压门控神经元钠和钙通道。这导致兴奋性神经递质释放减少和神经元兴奋性降低。 此外,盐酸西培利松具有钾通道阻断作用,这进一步促进了其肌松作用 .
相似化合物的比较
盐酸西培利松与其他中枢作用的肌松剂(如托培利松和依培利松)相似。它具有一些独特的特性,例如口服给药后作用时间更长,功能生物利用度更高。 这使其成为某些治疗应用中可能更有效的选择 .
类似化合物列表
托培利松: 另一种具有肌松作用的有机硅化合物。
依培利松: 一种具有类似作用机制但药代动力学特性不同的肌松剂.
生物活性
Silperisone, an organosilicon compound structurally similar to tolperisone, is primarily recognized for its centrally acting muscle relaxant properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications.
This compound functions as a muscle relaxant through multiple mechanisms:
- Voltage-Gated Ion Channel Blockade : It inhibits voltage-gated sodium and calcium channels, leading to a decreased release of excitatory neurotransmitters and reduced neuronal excitability. This mechanism is crucial for its ability to suppress spinal reflexes .
- Potassium Channel Blocking : this compound exhibits a potassium channel blocking effect that is stronger than that of tolperisone, contributing to its muscle relaxant effects .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals significant findings:
- Absorption and Bioavailability : this compound is rapidly absorbed with a higher functional bioavailability compared to tolperisone and eperisone when administered orally or intraduodenally in animal studies .
- Half-Life : In humans, the elimination half-life ranges from 12 to 16 hours, allowing for once or twice daily dosing .
- Metabolism : It is extensively metabolized in rats but shows much less extensive metabolism in dogs and humans, suggesting potential differences in efficacy and safety profiles across species .
Efficacy in Animal Studies
This compound has demonstrated efficacy in various preclinical studies:
- Spinal Reflex Suppression : In studies involving mice, cats, and rats, this compound effectively suppressed both monosynaptic and polysynaptic spinal reflexes. Its effects were validated using isolated spinal cord preparations .
- Comparison with Other Muscle Relaxants : The potency and efficacy of this compound administered intravenously were comparable to those of tolperisone and eperisone. However, this compound exhibited a longer duration of action in certain animal models .
Clinical Studies
Phase I clinical trials have provided insights into the safety profile of this compound:
- Safety Profile : Trials involving doses up to 150 mg/day indicated no adverse effects at plasma concentrations deemed effective based on preclinical data. These results suggested that this compound could be a viable option for treating spasticity .
- Toxicology Findings : Despite promising initial findings, chronic animal toxicity studies led to the discontinuation of further development for this compound. This raises concerns about its long-term safety and efficacy in human populations .
Comparative Analysis with Tolperisone
A comparative analysis highlights key differences between this compound and tolperisone:
Feature | This compound | Tolperisone |
---|---|---|
Mechanism of Action | Voltage-gated ion channel blockade; potassium channel blocking | Similar but with more CNS depressant effects |
Duration of Action | Longer duration in certain models | Shorter duration |
Bioavailability | Higher functional bioavailability | Lower functional bioavailability |
Metabolism | Less extensive in humans | More extensive |
Clinical Development Status | Discontinued due to toxicity | Approved for clinical use |
属性
CAS 编号 |
140944-31-6 |
---|---|
分子式 |
C15H24FNSi |
分子量 |
265.44 g/mol |
IUPAC 名称 |
(4-fluorophenyl)methyl-dimethyl-(piperidin-1-ylmethyl)silane |
InChI |
InChI=1S/C15H24FNSi/c1-18(2,13-17-10-4-3-5-11-17)12-14-6-8-15(16)9-7-14/h6-9H,3-5,10-13H2,1-2H3 |
InChI 键 |
LOCRKLISCBHQPO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2 |
规范 SMILES |
C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2 |
Key on ui other cas no. |
140944-31-6 |
同义词 |
Silperisone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。